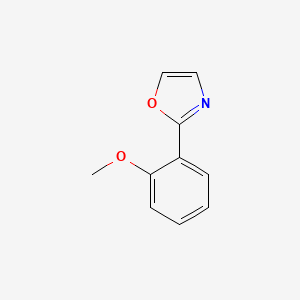![molecular formula C21H18NOP B14788577 2-[2-(Diphenylphosphino)phenyl]-4,5-dihydrooxazole](/img/structure/B14788577.png)
2-[2-(Diphenylphosphino)phenyl]-4,5-dihydrooxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Diphenylphosphino)phenyl]-4,5-dihydrooxazole is a compound that belongs to the class of phosphinooxazoline ligands. These ligands are known for their utility in asymmetric catalysis, particularly in enantioselective reactions. The compound is characterized by the presence of a diphenylphosphino group attached to a phenyl ring, which is further connected to a dihydrooxazole ring. This unique structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Diphenylphosphino)phenyl]-4,5-dihydrooxazole typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of 2-bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-benzamide.
Reduction: Sodium borohydride is used to reduce the benzamide to the corresponding alcohol.
Cyclization: The alcohol undergoes cyclization in the presence of a base such as sodium carbonate to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Diphenylphosphino)phenyl]-4,5-dihydrooxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The diphenylphosphino group can participate in substitution reactions, particularly in the formation of metal complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as palladium or rhodium catalysts are used in the formation of metal complexes.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Secondary Phosphines: Formed through reduction reactions.
Metal Complexes: Formed through substitution reactions with metal catalysts.
Wissenschaftliche Forschungsanwendungen
2-[2-(Diphenylphosphino)phenyl]-4,5-dihydrooxazole has a wide range of applications in scientific research :
Chemistry: Used as a ligand in asymmetric catalysis, particularly in enantioselective Heck reactions and allylic substitutions.
Biology: Employed in the synthesis of biologically active compounds and as a tool in biochemical studies.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-[2-(Diphenylphosphino)phenyl]-4,5-dihydrooxazole involves its role as a ligand in catalytic processes . The diphenylphosphino group coordinates with metal ions, forming stable complexes that facilitate various chemical transformations. The oxazole ring provides additional stability and specificity to the ligand, enhancing its effectiveness in catalytic reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis[2-(diphenylphosphino)phenyl]ether (DPEphos): A wide bite angle diphosphine ligand used in inorganic and organometallic chemistry.
Bis[2-(diphenylphosphino)phenyl]ether oxide (DPEPO): Used as a host material in TADF-based OLEDs.
Uniqueness
2-[2-(Diphenylphosphino)phenyl]-4,5-dihydrooxazole is unique due to its specific structure that combines a diphenylphosphino group with an oxazole ring. This combination imparts distinct chemical properties, making it particularly effective in asymmetric catalysis and enantioselective reactions. Its ability to form stable metal complexes further enhances its utility in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C21H18NOP |
|---|---|
Molekulargewicht |
331.3 g/mol |
IUPAC-Name |
[2-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C21H18NOP/c1-3-9-17(10-4-1)24(18-11-5-2-6-12-18)20-14-8-7-13-19(20)21-22-15-16-23-21/h1-14H,15-16H2 |
InChI-Schlüssel |
IGSBGZOKCVWVAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


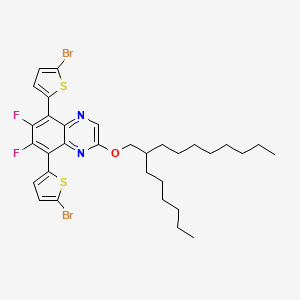
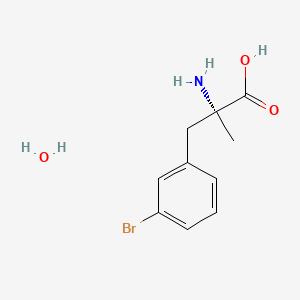
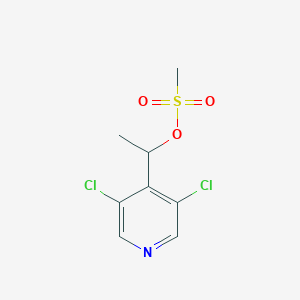
![Phenyl (hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamate](/img/structure/B14788515.png)
![tert-Butyl 5-amino-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B14788526.png)

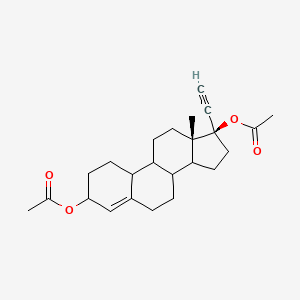
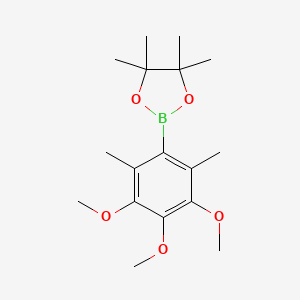
![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14788538.png)
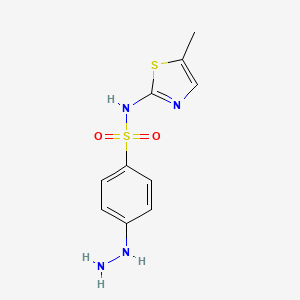
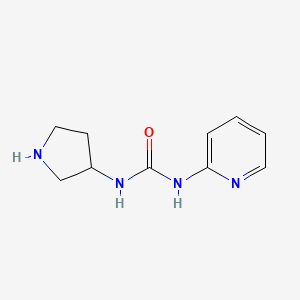
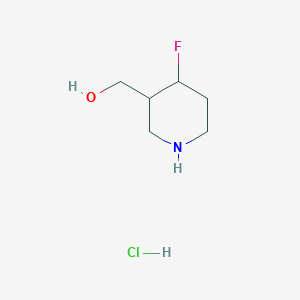
![2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-6,9-dihydro-1H-purin-6-one](/img/structure/B14788570.png)
